molecular formula C30H31ClN4O5 B11431399 N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B11431399
M. Wt: 563.0 g/mol
InChI Key: GMBZDNAHKTWRGD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a chlorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Carbamoylation: The methoxyphenyl carbamoyl group can be added through a reaction with isocyanates or carbamoyl chlorides in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired pentanamide structure, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the chlorophenyl group can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
  • N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Uniqueness

The uniqueness of N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H31ClN4O5

Molecular Weight

563.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C30H31ClN4O5/c1-40-24-8-6-7-23(19-24)33-28(37)20-35-26-10-3-2-9-25(26)29(38)34(30(35)39)18-5-4-11-27(36)32-17-16-21-12-14-22(31)15-13-21/h2-3,6-10,12-15,19H,4-5,11,16-18,20H2,1H3,(H,32,36)(H,33,37)

InChI Key

GMBZDNAHKTWRGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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